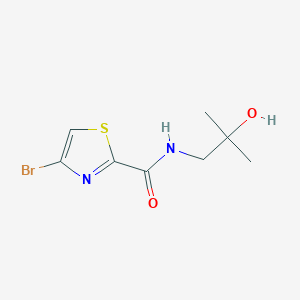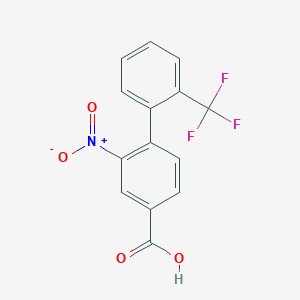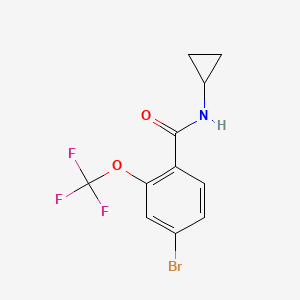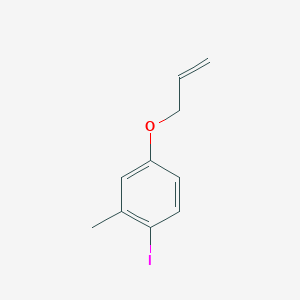
(2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further substituted with a methyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol typically involves the reaction of 2-methyl-4-hydroxybenzyl alcohol with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 2-methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde or 2-methyl-4-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: Formation of 2-methyl-4-(2,2,2-trifluoroethoxy)phenylmethane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethoxy group imparts distinct electronic properties, making it valuable in the design of novel compounds with specific reactivity.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating the mechanisms of various biochemical processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and derivative used .
Comparación Con Compuestos Similares
Similar Compounds
(2-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl)methanol: Similar structure but with a methoxy group instead of a methyl group.
(2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol is unique due to the presence of both a trifluoroethoxy group and a hydroxymethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these features are advantageous .
Propiedades
IUPAC Name |
[2-methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-7-4-9(3-2-8(7)5-14)15-6-10(11,12)13/h2-4,14H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRXBMHLLBTVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(2-Aminoethoxy)-phenyl]-N-methylpropionamide hydrochloride](/img/structure/B8161823.png)
![3-[4-(2-Aminoethoxy)-phenyl]-N,N-dimethylpropionamide hydrochloride](/img/structure/B8161829.png)



![Methyl 2-amino-3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161851.png)
![Methyl 2-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161853.png)
![Methyl 2-amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161865.png)
![2-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8161873.png)





